molecular formula C11H18N4O3 B1207753 alpha-((2-(1-Methylethyl)-1-aziridinyl)methyl)-2-nitro-1H-imidazole-ethanol CAS No. 104970-07-2

alpha-((2-(1-Methylethyl)-1-aziridinyl)methyl)-2-nitro-1H-imidazole-ethanol

Cat. No. B1207753
CAS RN: 104970-07-2
M. Wt: 254.29 g/mol
InChI Key: IOLDQEUSULQVRY-UHFFFAOYSA-N
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Description

Alpha-((2-(1-Methylethyl)-1-aziridinyl)methyl)-2-nitro-1H-imidazole-ethanol, also known as MNIE, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of nitroimidazoles and has been widely studied for its potential application in cancer therapy.

Mechanism Of Action

The mechanism of action of alpha-((2-(1-Methylethyl)-1-aziridinyl)methyl)-2-nitro-1H-imidazole-ethanol involves the activation of nitroreductase enzymes in the presence of low oxygen levels. This leads to the formation of reactive oxygen species that cause DNA damage and cell death. alpha-((2-(1-Methylethyl)-1-aziridinyl)methyl)-2-nitro-1H-imidazole-ethanol has also been shown to inhibit the repair of DNA damage, leading to increased sensitivity to radiation therapy.
Biochemical and Physiological Effects:
alpha-((2-(1-Methylethyl)-1-aziridinyl)methyl)-2-nitro-1H-imidazole-ethanol has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth and proliferation of cancer cells. alpha-((2-(1-Methylethyl)-1-aziridinyl)methyl)-2-nitro-1H-imidazole-ethanol has been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy. alpha-((2-(1-Methylethyl)-1-aziridinyl)methyl)-2-nitro-1H-imidazole-ethanol has also been shown to have anti-inflammatory effects and to inhibit the growth of parasites.

Advantages And Limitations For Lab Experiments

The advantages of using alpha-((2-(1-Methylethyl)-1-aziridinyl)methyl)-2-nitro-1H-imidazole-ethanol in lab experiments include its low toxicity in normal cells, its cytotoxic and radiosensitizing properties, and its potential application in the treatment of cancer and parasitic infections. The limitations of using alpha-((2-(1-Methylethyl)-1-aziridinyl)methyl)-2-nitro-1H-imidazole-ethanol in lab experiments include the need for low oxygen levels to activate its cytotoxic properties and the potential for the formation of reactive oxygen species that can cause DNA damage.

Future Directions

There are several future directions for the study of alpha-((2-(1-Methylethyl)-1-aziridinyl)methyl)-2-nitro-1H-imidazole-ethanol. These include the development of more efficient synthesis methods, the identification of new cancer types that can be targeted by alpha-((2-(1-Methylethyl)-1-aziridinyl)methyl)-2-nitro-1H-imidazole-ethanol, and the investigation of the potential application of alpha-((2-(1-Methylethyl)-1-aziridinyl)methyl)-2-nitro-1H-imidazole-ethanol in combination with other cancer therapies. Further research is also needed to determine the optimal dosage and treatment regimen for alpha-((2-(1-Methylethyl)-1-aziridinyl)methyl)-2-nitro-1H-imidazole-ethanol in cancer therapy. Additionally, the potential application of alpha-((2-(1-Methylethyl)-1-aziridinyl)methyl)-2-nitro-1H-imidazole-ethanol in the treatment of parasitic infections needs to be further explored.

Synthesis Methods

The synthesis of alpha-((2-(1-Methylethyl)-1-aziridinyl)methyl)-2-nitro-1H-imidazole-ethanol involves the reaction of 2-nitroimidazole with 1-aziridinepropan-2-ol in the presence of a base such as sodium hydroxide. The reaction leads to the formation of alpha-((2-(1-Methylethyl)-1-aziridinyl)methyl)-2-nitro-1H-imidazole-ethanol as a yellow crystalline solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

Alpha-((2-(1-Methylethyl)-1-aziridinyl)methyl)-2-nitro-1H-imidazole-ethanol has been studied extensively for its potential application in cancer therapy. It has been shown to possess both cytotoxic and radiosensitizing properties, making it a promising candidate for the treatment of various types of cancer. alpha-((2-(1-Methylethyl)-1-aziridinyl)methyl)-2-nitro-1H-imidazole-ethanol has also been studied for its potential application in the treatment of parasitic infections such as giardiasis and trichomoniasis.

properties

IUPAC Name

1-(2-nitroimidazol-1-yl)-3-(2-propan-2-ylaziridin-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-8(2)10-7-14(10)6-9(16)5-13-4-3-12-11(13)15(17)18/h3-4,8-10,16H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLDQEUSULQVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN1CC(CN2C=CN=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909283
Record name 1-(2-Nitro-1H-imidazol-1-yl)-3-[2-(propan-2-yl)aziridin-1-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-((2-(1-Methylethyl)-1-aziridinyl)methyl)-2-nitro-1H-imidazole-ethanol

CAS RN

104970-07-2
Record name Rsu 1172
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104970072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Nitro-1H-imidazol-1-yl)-3-[2-(propan-2-yl)aziridin-1-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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